molecular formula C17H16FN3O3 B2630048 3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide CAS No. 2034544-77-7

3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2630048
CAS No.: 2034544-77-7
M. Wt: 329.331
InChI Key: OWNVTPXTJRZGAA-UHFFFAOYSA-N
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Description

Table 1: Key Structural and Physicochemical Properties

Property Value
IUPAC Name This compound
Molecular Formula C₁₇H₁₆FN₃O₃
Molecular Weight 329.32 g/mol
CAS Registry Number 2034544-77-7

The systematic naming ensures unambiguous identification, critical for database indexing and patent applications .

Historical Context in Heterocyclic Compound Research

The compound’s design builds on decades of advancements in heterocyclic chemistry. Key milestones include:

Evolution of Furan and Pyrazole Motifs

  • Furan derivatives : First isolated in the 19th century, furans gained prominence for their electron-rich aromaticity, enabling participation in Diels-Alder reactions and serving as intermediates in natural product synthesis.
  • Pyrazole scaffolds : Introduced in the early 20th century, pyrazoles are valued for their metabolic stability and ability to engage in hydrogen bonding, making them staples in agrochemicals and pharmaceuticals .

Fluorine Incorporation Trends

The strategic inclusion of fluorine, particularly in the 3-position of the benzamide ring, aligns with post-2000 trends where fluorine’s electronegativity and small atomic radius are exploited to enhance binding affinity and modulate lipophilicity. This approach is exemplified in kinase inhibitors and antidepressants .

Methoxy Group Utilization

Methoxy groups, such as the 4-methoxy substituent here, have been widely adopted since the 1980s to fine-tune electronic effects and solubility. For instance, methoxy-bearing analgesics like verapamil demonstrate improved membrane permeability compared to non-substituted analogs .

Structural Significance of Fluorine and Methoxy Substituents

Fluorine’s Electronic and Steric Effects

  • Electronegativity : Fluorine’s high electronegativity (3.98 Pauling scale) withdraws electron density from the benzene ring, reducing electron-richness at the 3-position . This polarizes the ring, enhancing interactions with electron-deficient regions of biological targets .
  • Lipophilicity : The C-F bond increases logP by ~0.25 units, improving membrane permeability. This is critical for central nervous system drugs requiring blood-brain barrier penetration.
  • Metabolic Stability : Fluorine resists oxidative metabolism, prolonging half-life. For example, fluorinated analogs of benzamide antipsychotics exhibit reduced hepatic clearance compared to non-fluorinated versions .

Methoxy Group’s Role in Molecular Interactions

  • Electron donation : The methoxy group’s lone pairs donate electron density via resonance, activating the benzene ring toward electrophilic substitution. This contrasts with fluorine’s electron-withdrawing effect, creating a polarized electronic landscape .
  • Solubility modulation : The 4-methoxy group enhances aqueous solubility by ~20% compared to unsubstituted benzamides, as observed in solubility studies of analogous compounds .
  • Conformational effects : Steric bulk from the methoxy group restricts rotation around the benzamide’s amide bond, potentially stabilizing bioactive conformations.

Table 2: Comparative Effects of Substituents

Property Fluorine (3-position) Methoxy (4-position)
Electronic Contribution Electron-withdrawing (-I effect) Electron-donating (+M effect)
LogP Increase ~0.25 ~0.10
Metabolic Impact Reduces oxidative degradation May undergo demethylation

The synergistic interplay between fluorine and methoxy groups in this compound exemplifies modern rational drug design, balancing target engagement and pharmacokinetic properties .

Properties

IUPAC Name

3-fluoro-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c1-23-15-6-5-12(10-13(15)18)17(22)19-11-14(16-4-2-9-24-16)21-8-3-7-20-21/h2-10,14H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNVTPXTJRZGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

    Attachment of the fluorine atom: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.

    Formation of the benzamide moiety: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the fluorine atom can enhance its binding affinity and selectivity for these targets. The furan and pyrazole rings may also contribute to its biological activity by facilitating interactions with specific proteins or other biomolecules.

Comparison with Similar Compounds

(i) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

  • Key Features: Fluorinated chromenone core. Pyrazolo-pyrimidine and benzenesulfonamide groups. MP: 175–178°C; Mass: 589.1 (M⁺+1).
  • The sulfonamide group may confer distinct solubility and target-binding properties .

(ii) N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide ()

  • Key Features :
    • Fluorophenyl-pyrazole hydrazone linker.
    • Propoxy-substituted benzamide.
  • Comparison :
    • The hydrazone linker introduces conformational flexibility, contrasting with the rigid ethylamine linker in the target compound.
    • The propoxy group may improve lipophilicity relative to the methoxy group .

(iii) 2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide ()

  • Key Features :
    • Chloro-fluoro benzamide core.
    • Pyridazinyl-pyrazole substituent.
    • Molecular Weight : 360.77 g/mol.
  • Chlorine substitution may increase metabolic stability compared to fluorine .

Functional Analogues from Pesticide Chemicals ()

  • Flutolanil (): N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide.
    • Use : Fungicide.
    • Comparison : The trifluoromethyl group enhances hydrophobicity, whereas the methoxy group in the target compound may favor polar interactions.
  • Diflufenican (): N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide. Use: Herbicide.

Biological Activity

3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

Chemical Formula C15H16FN3O3\text{Chemical Formula }C_{15}H_{16}FN_{3}O_{3}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It has the potential to bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural Feature Impact on Activity
Fluoro groupEnhances lipophilicity and binding affinity
Furan ringContributes to receptor selectivity
Pyrazole moietyIncreases potency against specific targets

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound. Notably, in vitro assays have demonstrated its efficacy against various cancer cell lines, showcasing significant cytotoxic effects.

Case Studies

  • Antitumor Activity : A study evaluated the compound's effects on human cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent antitumor activity.
  • Inhibition of Kinases : Research indicated that the compound effectively inhibits certain kinases involved in cancer progression, supporting its potential as a therapeutic agent.

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